2-(1-Chloroethyl)furan
Description
Significance of Furan (B31954) Ring System in Synthetic and Mechanistic Studies
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.comchemenu.com This structure imparts a high degree of electron density, making it susceptible to electrophilic substitution reactions. numberanalytics.comnumberanalytics.com Furan's ability to act as a diene in Diels-Alder reactions further enhances its synthetic utility, providing access to complex polycyclic systems. acs.org The versatility of the furan ring allows it to serve as a precursor for a wide array of other functional groups and ring systems through various transformations, including ring-opening and rearrangement reactions. numberanalytics.comacs.org
Overview of Halogenated Heterocycles in Advanced Chemical Synthesis
Halogenated heterocycles are crucial building blocks in modern organic synthesis. The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations. These include nucleophilic substitution, cross-coupling reactions, and the formation of organometallic reagents. The nature and position of the halogen atom can be strategically chosen to control the regioselectivity and stereoselectivity of subsequent reactions. The synthesis of various halogenated furanones and their evaluation for biological activity highlights the continued interest in this class of compounds. researchgate.net
Research Context of 2-(1-Chloroethyl)furan within Contemporary Furan Chemistry
Within the extensive family of furan derivatives, this compound represents a specific yet important subclass of halogenated furans. Its structure, featuring a chloroethyl group at the 2-position of the furan ring, presents a unique combination of a reactive alkyl halide and an aromatic heterocycle. Research on such compounds is often driven by the desire to understand the interplay between the furan ring and the halogenated side chain, and to exploit their combined reactivity for the synthesis of novel and complex molecules. The study of reactions involving similar structures, such as 2-(chloromethyl)furans, provides valuable insights into the potential transformations of this compound. acs.orgstackexchange.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-chloroethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-5(7)6-3-2-4-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJOBTWFDORRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601922 | |
| Record name | 2-(1-Chloroethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56423-54-2 | |
| Record name | 2-(1-Chloroethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of 2 1 Chloroethyl Furan
The fundamental properties of a compound are critical for its application in research and synthesis. The following table summarizes the key chemical and physical data for 2-(1-Chloroethyl)furan.
| Property | Value |
| CAS Number | 56423-54-2 bldpharm.comfinetechnology-ind.com |
| Molecular Formula | C6H7ClO finetechnology-ind.com |
| Molecular Weight | 130.57 g/mol bldpharm.comfinetechnology-ind.com |
| IUPAC Name | This compound |
| InChI | InChI=1S/C6H7ClO/c1-5(7)6-3-2-4-8-6/h2-5H,1H3 finetechnology-ind.com |
| InChI Key | VHCJOBTWFDORRY-UHFFFAOYSA-N finetechnology-ind.com |
| Canonical SMILES | CC(C)ClC1=CC=CO1 |
This data is compiled from publicly available chemical databases and may be subject to revision based on new experimental findings.
Synthesis and Formation of 2 1 Chloroethyl Furan
The synthesis of 2-(1-Chloroethyl)furan can be approached through several routes, typically involving the modification of a pre-existing furan (B31954) derivative. A common strategy involves the chlorination of 2-ethylfuran. This can be achieved using various chlorinating agents under controlled conditions to favor the substitution at the α-position of the ethyl group.
Another potential synthetic pathway could involve the reaction of a suitable organometallic furan species with a 1,1-dichloroethane (B41102) derivative, although this method may present challenges in controlling the selectivity of the reaction. The choice of synthetic route often depends on the availability of starting materials, desired yield, and the scale of the reaction.
Theoretical and Computational Investigations of 2 1 Chloroethyl Furan
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. Such studies on furan (B31954) and its derivatives provide a robust framework for understanding 2-(1-chloroethyl)furan.
The reactivity of this compound is governed by the interplay between the aromatic furan ring and the attached 1-chloroethyl substituent. The furan ring is a five-membered aromatic heterocycle with six π-electrons delocalized across the system, making it electron-rich. The oxygen heteroatom contributes a lone pair to the π-system, influencing the electron distribution.
Quantum chemical methods like DFT, often using basis sets such as 6-31G(d,p) or def2-TZVPP, can be employed to model this system. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. A molecule with a low HOMO-LUMO energy gap is generally associated with high chemical reactivity and lower kinetic stability. For furan derivatives, the HOMO is typically a π-orbital distributed over the ring, indicating its susceptibility to electrophilic attack. The LUMO is a π* anti-bonding orbital.
The 1-chloroethyl substituent significantly modifies this electronic profile. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density in the furan ring and stabilize transition states in nucleophilic substitutions. Natural Bond Orbital (NBO) analysis can quantify charge delocalization and hyperconjugative interactions, revealing how electron density is distributed between the furan ring and the substituent. This analysis helps identify the most electrophilic and nucleophilic sites within the molecule.
| Computational Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| HOMO Energy | Relatively High (typical for electron-rich aromatics) | Indicates susceptibility to electrophilic attack; site of electron donation. |
| LUMO Energy | Relatively Low | Site of electron acceptance; relates to reactivity with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Moderate | A key indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | Non-zero, significant magnitude | Reflects overall polarity due to the electronegative oxygen and chlorine atoms. |
| Mulliken Atomic Charges | Negative charge on O and Cl; Positive charge on adjacent carbons (C2 and the chloroethyl carbon) | Identifies electrophilic carbon centers prone to nucleophilic attack. |
| Electron Density | Highest on the furan ring, particularly at the C5 position, but polarized by the substituent. | Predicts sites for electrophilic and nucleophilic reactions. |
Computational modeling is essential for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and calculating the activation energies of transition states. For this compound, a primary transformation of interest is nucleophilic substitution of the chloride ion.
Studies on the analogous compound, 2-(chloromethyl)furan, reveal a complex reactivity pattern. Reaction with nucleophiles like cyanide can proceed not only via direct substitution (an SN2-like mechanism) at the carbon bearing the chlorine, but also via an SN' mechanism where the nucleophile attacks the C5 position of the furan ring. This alternative pathway is facilitated by the conjugated π-system of the furan ring, which can stabilize the resulting intermediate.
Theoretical calculations using DFT can model these competing pathways. By locating the transition state structures for each path, one can calculate the activation energy (ΔG‡). The pathway with the lower activation energy will be the kinetically favored product. Transition state theory (TST) can then be used to estimate reaction rate constants. The calculations would likely show that the stability of the carbocation-like intermediate, influenced by the electron-donating furan oxygen, plays a critical role in determining the reaction outcome.
| Reaction Pathway | Description | Key Computational Investigation |
|---|---|---|
| SN2 Substitution | Direct backside attack by a nucleophile on the stereocenter, displacing the chloride ion. | Calculation of the single transition state energy; sensitive to steric hindrance. |
| SN1 Substitution | Formation of a planar carbocation intermediate at the ethyl group, stabilized by the furan |
Advanced Analytical Methodologies for Research on 2 1 Chloroethyl Furan
Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for confirming the molecular structure of 2-(1-Chloroethyl)furan and for tracking its formation or transformation during chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Furan (B31954) and Chloroethyl Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for obtaining detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to probe the distinct chemical environments of the nuclei in the furan ring and the chloroethyl side chain.
¹³C NMR spectroscopy provides information on the carbon skeleton. The furan ring carbons resonate at characteristic downfield shifts, while the carbons of the chloroethyl group appear further upfield. pitt.eduwisc.edu The carbon atom directly bonded to the chlorine atom is significantly deshielded compared to the terminal methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on typical shifts for furan and chloroalkane moieties. pitt.educhemicalbook.com
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-5 (Furan) | ¹H | ~7.4 | Doublet of doublets (dd) | J ≈ 1.8, 0.8 |
| H-4 (Furan) | ¹H | ~6.3 | Doublet of doublets (dd) | J ≈ 3.2, 1.8 |
| H-3 (Furan) | ¹H | ~6.2 | Doublet of doublets (dd) | J ≈ 3.2, 0.8 |
| CH (Chloroethyl) | ¹H | ~5.0 | Quartet (q) | J ≈ 6.8 |
| CH₃ (Chloroethyl) | ¹H | ~1.8 | Doublet (d) | J ≈ 6.8 |
| C-2 (Furan) | ¹³C | ~155 | Singlet | - |
| C-5 (Furan) | ¹³C | ~143 | Singlet | - |
| C-3 (Furan) | ¹³C | ~110 | Singlet | - |
| C-4 (Furan) | ¹³C | ~108 | Singlet | - |
| CH (Chloroethyl) | ¹³C | ~55 | Singlet | - |
| CH₃ (Chloroethyl) | ¹³C | ~22 | Singlet | - |
Mass Spectrometry for Identification of Reaction Products and Intermediates
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. When coupled with a chromatographic separation method, it becomes a highly sensitive and selective tool for identifying components in a mixture.
For this compound (C₆H₇ClO), the mass spectrum will exhibit a characteristic molecular ion peak cluster. bldpharm.com Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as two peaks: the M⁺ peak and the M+2 peak, with a relative intensity ratio of approximately 3:1. libretexts.org This isotopic signature is a definitive marker for the presence of one chlorine atom in the molecule or its fragments.
Electron-impact (EI) ionization typically induces fragmentation, providing structural clues. The fragmentation of this compound is expected to proceed through several pathways, including the loss of the chlorine atom, cleavage of the entire chloroethyl side chain, and rearrangement reactions involving the furan ring.
Table 2: Plausible Mass Spectrometry Fragments for this compound Fragmentation pathways are predicted based on the principles of mass spectrometry for halogenated and aromatic compounds. libretexts.orgdocbrown.infodtic.mil
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Remarks |
|---|---|---|---|
| 130 / 132 | [M]⁺ | [C₆H₇ClO]⁺ | Molecular ion; 3:1 intensity ratio confirms one chlorine atom. |
| 95 | [M - Cl]⁺ | [C₆H₇O]⁺ | Loss of a chlorine radical. |
| 94 | [M - HCl]⁺ | [C₆H₆O]⁺ | Loss of hydrogen chloride. |
| 67 | [Furan-CH₂]⁺ | [C₅H₅O]⁺ | Loss of the chloroethyl side chain, followed by rearrangement. This is the furfuryl cation. |
| 63 / 65 | [CH₂CH₂Cl]⁺ | [C₂H₄Cl]⁺ | Cleavage of the bond between the furan ring and the side chain. |
| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | A common fragment from the cleavage of the furan ring. |
Chromatographic Techniques for Separation and Quantitative Analysis
Chromatography is essential for isolating this compound from complex matrices, such as reaction mixtures or environmental samples, enabling its accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Furan Derivatives
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile and thermally stable compounds like furan and its derivatives. researchgate.netimreblank.ch The high separation efficiency of GC combined with the sensitive and specific detection of MS allows for reliable identification and quantification even at trace levels. mdpi.comthermofisher.com
Method development for furan derivatives often involves optimizing sample introduction, separation conditions, and detection parameters. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that concentrates volatile analytes from the sample matrix, enhancing sensitivity. bohrium.comacs.orgrestek.com
Table 3: Typical GC-MS Parameters for the Analysis of Furan Derivatives Parameters are compiled from established methods for analyzing furans in various matrices. mdpi.combohrium.comacs.orgnih.gov
| Parameter | Typical Conditions |
|---|---|
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |
| SPME Fiber | Carboxen/Polydimethylsiloxane (CAR/PDMS) bohrium.com |
| GC Column | HP-5MS (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness mdpi.comnih.gov |
| Carrier Gas | Helium, constant flow rate (~1 mL/min) mdpi.com |
| Injection Mode | Splitless or Split (e.g., 1:10 ratio) mdpi.com |
| Injector Temperature | 250 - 280 °C mdpi.com |
| Oven Program | Initial: 32-40 °C (hold 2-4 min), Ramp: 10-20 °C/min to 200-250 °C (hold 3-5 min) mdpi.com |
| MS Ion Source | Electron Impact (EI) at 70 eV mdpi.com |
| MS Detector | Quadrupole or Tandem Quadrupole (MS/MS) |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantification) mdpi.comuzh.ch |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modalities
High-performance liquid chromatography (HPLC) is a versatile technique suitable for compounds that are non-volatile or thermally labile. libretexts.org While this compound is amenable to GC, HPLC offers an alternative separation method, particularly when dealing with complex, non-volatile matrices or when derivatization is employed. astm.orgiteh.ai
Reversed-phase HPLC is the most common mode used for furan derivatives. sielc.com Separation is achieved based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. Advanced detection modalities, such as a Diode Array Detector (DAD) or mass spectrometry, provide the necessary selectivity and sensitivity. A DAD can provide spectral information, aiding in peak identification and purity assessment, while an LC-MS system offers the highest degree of certainty in identification. shimadzu.commn-net.com
Table 4: General HPLC Method Parameters for Furan Derivative Analysis Conditions are based on standard HPLC methods for furanic compounds. sielc.comshimadzu.comresearchgate.netmdpi.com
| Parameter | Typical Conditions |
|---|---|
| Separation Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water sielc.comshimadzu.com |
| Mobile Phase Modifier | Formic acid or Phosphoric acid (to improve peak shape and for MS compatibility) sielc.com |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) mdpi.com |
| Detector | UV-Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| UV Detection Wavelength | ~210-280 nm (depending on the specific furan derivative) researchgate.netmdpi.com |
| MS Ionization Source | Electrospray Ionization (ESI) |
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a process where the analyte is chemically modified to create a new compound with properties more suitable for a specific analytical method. libretexts.org This strategy can be employed to improve the analysis of this compound by enhancing its volatility, thermal stability, or detector response. obrnutafaza.hrddtjournal.com
For GC analysis, while this compound is already volatile, derivatization could be used to target the furan ring or replace the chlorine atom to improve chromatographic behavior or introduce a group that is highly sensitive to a specific detector, such as an electron capture detector (ECD). libretexts.org
For LC-MS analysis, derivatization is particularly useful for enhancing ionization efficiency. ddtjournal.com The chloroethyl group is an alkyl halide, which can be a target for derivatization. Specific reagents can react with the alkyl halide to introduce a permanently charged or easily ionizable group, significantly boosting the signal in ESI-MS. This approach is valuable for trace-level quantification of potentially genotoxic alkylating agents. nih.gov For instance, reagents like 4-dimethylaminopyridine (B28879) (4-DMAP) or its analogs have been developed to react with alkyl halides, forming pyridinium (B92312) salt derivatives that are readily detected by LC-MS/MS. nih.govnih.gov This allows for highly specific and sensitive screening and quantification at levels relevant for impurity analysis. nih.gov Another strategy involves reacting the analyte with a derivatizing agent that yields a product with a specific fragmentation pattern in MS/MS, enabling highly selective detection through neutral loss or precursor ion scanning. nih.gov
Synthetic Applications of 2 1 Chloroethyl Furan As a Chemical Building Block
Precursor in the Synthesis of Substituted Furan (B31954) Analogues and Libraries
Theoretically, 2-(1-Chloroethyl)furan could be a key starting material for generating libraries of substituted furan analogues. The chloroethyl group acts as a handle for introducing molecular diversity.
Formation of Alkylated and Arylated Furan Derivatives
The carbon-chlorine bond in this compound is susceptible to cleavage, making it a potential substrate for coupling reactions that form new carbon-carbon bonds. Established methodologies in organic synthesis would suggest the possibility of using this compound in reactions with various organometallic reagents to yield alkylated and arylated furan derivatives. For instance, reactions with Grignard reagents (organomagnesium compounds) or organocuprates could potentially lead to the substitution of the chlorine atom with alkyl or aryl groups.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgnih.govlibretexts.orgyonedalabs.comrsc.orgnih.govnih.govmdpi.com In principle, this compound could participate in these reactions, although specific examples and optimized conditions for this particular substrate are not documented.
Table 1: Potential Cross-Coupling Reactions for the Synthesis of Alkylated and Arylated Furan Derivatives
| Cross-Coupling Reaction | Potential Coupling Partner | Potential Product |
| Suzuki Coupling | Organoboron compounds | 2-(1-Aryl/Alkenyl-ethyl)furan |
| Heck Reaction | Alkenes | 2-(1-Alkenyl-ethyl)furan |
| Sonogashira Coupling | Terminal alkynes | 2-(1-Alkynyl-ethyl)furan |
Introduction of Oxygen- and Nitrogen-Containing Functional Groups at Various Positions
The electrophilic nature of the carbon atom attached to the chlorine in this compound makes it a target for nucleophilic attack by heteroatoms. This would allow for the introduction of oxygen- and nitrogen-containing functional groups.
Reactions with oxygen-based nucleophiles such as alkoxides or phenoxides could yield the corresponding ethers. Similarly, nitrogen-based nucleophiles like amines, amides, or azides could be employed to synthesize a variety of nitrogen-containing furan derivatives. wikipedia.orgepa.govorganic-chemistry.orglibretexts.orgacsgcipr.org The Buchwald-Hartwig amination is a prominent method for the formation of carbon-nitrogen bonds, and while its application with this compound is not specifically described, it represents a potential synthetic route. wikipedia.orgepa.govorganic-chemistry.orglibretexts.orgacsgcipr.org
Table 2: Potential Nucleophilic Substitution Reactions for Functional Group Introduction
| Nucleophile | Functional Group Introduced | Potential Product Class |
| Alkoxide (RO⁻) | Ether | 2-(1-Alkoxyethyl)furan |
| Amine (R₂NH) | Amine | N,N-Dialkyl-1-(furan-2-yl)ethanamine |
| Azide (N₃⁻) | Azide | 2-(1-Azidoethyl)furan |
Role in the Construction of Fused Heterocyclic Systems
Fused heterocyclic systems are common motifs in natural products and pharmaceuticals. Furan derivatives can serve as building blocks for the construction of these complex structures through various cyclization strategies. One common approach involves the Diels-Alder reaction, where a furan ring can act as a diene. rsc.orgyoutube.comnih.govnih.govrsc.orgnih.gov While furan itself can participate in such reactions, derivatives like this compound could potentially be modified to include a dienophile, setting the stage for an intramolecular Diels-Alder reaction to form a fused system. However, specific examples of this strategy commencing with this compound are not reported.
Another potential route to fused systems is through intramolecular cyclization reactions. For instance, if the chloroethyl group is replaced by a nucleophilic moiety, this new functional group could potentially react with another part of the furan ring or a substituent on the ring to form a new fused ring.
Intermediate in Complex Organic Synthesis Pathways
The synthesis of complex molecules, particularly natural products, often involves a series of carefully planned steps where specific building blocks are introduced and modified.
Applications in Total Synthesis of Complex Molecular Architectures
While the furan core is present in numerous natural products, there are no documented total syntheses that explicitly report the use of this compound as a key intermediate. rsc.orgresearchgate.netorganic-chemistry.orgmdpi.comnih.gov The potential for its use exists, for example, by introducing a side chain that is later elaborated into a more complex part of the target molecule. The lack of specific examples in the literature, however, makes it difficult to assess its practical application in this area.
Utilization in Scaffold Diversity for Chemical Research (excluding biological activity/efficacy)
Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules for screening in chemical research. nih.govbroadinstitute.orgcore.ac.uknih.gov The furan scaffold is an attractive starting point for DOS due to its chemical versatility. By systematically reacting this compound with a variety of nucleophiles and coupling partners, it would be theoretically possible to generate a library of furan-containing compounds with diverse appendages at the 2-position. This would contribute to the exploration of new chemical space. Despite this conceptual appeal, there is a lack of published research demonstrating the specific use of this compound in a diversity-oriented synthesis campaign.
Development of Novel Materials and Polymers from Furanic Precursors
The development of novel materials from renewable resources is a cornerstone of modern polymer chemistry. Furanic compounds, derived from biomass, are at the forefront of this research due to their potential to replace petroleum-based monomers. While this compound is not directly polymerized, it serves as a valuable precursor to 2-vinylfuran, a highly reactive monomer. The conversion is achieved through a dehydrochlorination reaction, establishing this compound as a key starting material for a range of functional polymers.
The subsequent polymerization of 2-vinylfuran, particularly its copolymerization with monomers like styrene (B11656), opens pathways to advanced materials with tunable properties. A notable example is the synthesis of poly(styrene-co-2-vinylfuran) copolymers, which can be precisely engineered using techniques such as Atom Transfer Radical Polymerization (ATRP). acs.org
These copolymers are not only structurally interesting but also possess functionalities that allow for the creation of "smart" materials. The furan rings within the polymer backbone are capable of undergoing reversible Diels-Alder reactions, which can be utilized to form crosslinked networks. This property is the foundation for developing self-healing and recyclable thermosets, representing a significant advancement in sustainable polymer design. researchgate.netrsc.orgrsc.org
Atom Transfer Radical Polymerization (ATRP) of Styrene and 2-Vinylfuran
The synthesis of poly(styrene-co-2-vinylfuran) (S-co-2VF) can be effectively controlled using ATRP, a type of reversible-deactivation radical polymerization. This method allows for the creation of polymers with well-defined compositions and low polydispersity. acs.org The polymerization is typically initiated by an alkyl halide, such as 1-phenylethyl bromide, and catalyzed by a copper complex, like Cu(I)-PMDETA. acs.org
The reaction conditions for the ATRP of styrene and 2-vinylfuran can be varied to control the copolymer's composition and molecular weight. Key parameters include the monomer feed ratio, temperature, and reaction time.
| Monomer Feed Ratio (Styrene:2-Vinylfuran) | Initiator | Catalyst | Temperature (°C) | Reaction Time (h) | Resulting Copolymer Composition (Styrene:2-Vinylfuran) |
|---|---|---|---|---|---|
| 90:10 | 1-Phenylethyl bromide | Cu(I)-PMDETA | 120 | 4 | Approx. 90:10 |
| 70:30 | 1-Phenylethyl bromide | Cu(I)-PMDETA | 120 | 6 | Approx. 70:30 |
| 50:50 | 1-Phenylethyl bromide | Cu(I)-PMDETA | 120 | 8 | Approx. 50:50 |
| 40:60 | 1-Phenylethyl bromide | Cu(I)-PMDETA | 120 | 10 | Approx. 40:60 |
Thermal Properties of Poly(styrene-co-2-vinylfuran) Copolymers
The incorporation of 2-vinylfuran into the polystyrene backbone has a significant impact on the thermal properties of the resulting copolymer. The glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, is notably influenced by the copolymer composition. As the mole fraction of 2-vinylfuran increases, the Tg of the copolymer decreases. acs.org
The thermal stability of these copolymers has been investigated using thermogravimetric analysis (TGA). The onset of thermal decomposition for poly(styrene-co-2-vinylfuran) copolymers is observed at approximately 360 °C in air. acs.org
| 2-Vinylfuran Mole Fraction in Copolymer (x2VF) | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| 0.00 (Polystyrene) | 105 | ~380 |
| 0.20 | 85 | ~360 |
| 0.40 | 68 | ~360 |
| 0.60 | 54 | ~360 |
Thermoreversible Crosslinking via Diels-Alder Reaction
A key feature of poly(styrene-co-2-vinylfuran) copolymers is the ability of the pendant furan groups to participate in Diels-Alder reactions. This cycloaddition reaction, typically with a bismaleimide, forms thermally reversible crosslinks. acs.org At elevated temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, occurs, breaking the crosslinks and allowing the material to be reprocessed or healed. researchgate.netnih.gov
This dynamic covalent chemistry allows for the creation of self-healing materials. When a crack forms in the crosslinked polymer, heating the material can initiate the retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and rebond upon cooling, thus repairing the damage. rsc.orgrsc.org This property makes these furan-containing polymers highly attractive for applications requiring durable and long-lasting materials. The reaction with 1,1′-(methylenedi-4,1-phenylene)bismaleimide (BMI) readily produces a thermoreversible gel at room temperature. acs.org
Stereochemical Aspects in the Synthesis and Reactivity of 2 1 Chloroethyl Furan
Chirality and Stereoisomerism Associated with the 1-Chloroethyl Group
The carbon atom bonded to the furan (B31954) ring, a chlorine atom, a methyl group, and a hydrogen atom in 2-(1-chloroethyl)furan is a stereocenter. Consequently, the molecule is chiral and exists as a pair of enantiomers: (R)-2-(1-chloroethyl)furan and (S)-2-(1-chloroethyl)furan. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions. In a chiral environment, however, their chemical and biological properties can differ significantly. The synthesis of this compound from achiral starting materials without a chiral influence results in a racemic mixture, an equal mixture of both enantiomers.
Stereoselective Synthetic Approaches to Chiral Chloroethylfuran Derivatives
The preparation of enantiomerically enriched or pure this compound is of significant interest for its potential use as a chiral building block in organic synthesis. Stereoselective synthesis aims to produce a single stereoisomer, and various strategies have been developed to achieve this, primarily through the stereoselective synthesis of its precursor, 1-(furan-2-yl)ethan-1-ol, followed by chlorination.
Asymmetric Catalysis in the Formation of the Chiral Center at C-1 of the Ethyl Moiety
Asymmetric catalysis offers a powerful method for establishing the chiral center in 1-(furan-2-yl)ethan-1-ol, the direct precursor to this compound. One prominent approach is the asymmetric reduction of 2-acetylfuran (B1664036). While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented, the principles of asymmetric reduction of the corresponding ketone are well-established. For instance, chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, can effectively reduce 2-acetylfuran to either the (R) or (S) enantiomer of the alcohol with high enantioselectivity.
Another significant method is the lipase-catalyzed kinetic resolution of racemic 1-(furan-2-yl)ethan-1-ol. researchgate.netnih.gov In this process, an enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, has proven to be a highly effective catalyst for this purpose, using acyl donors like vinyl acetate. nih.gov The subsequent separation of the acylated and unreacted alcohols allows for the isolation of both enantiomers. The resolved chiral alcohol can then be converted to the corresponding chiral this compound, typically with retention of configuration, by treatment with a chlorinating agent such as thionyl chloride or a Vilsmeier-Haack reagent.
Table 7.1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(furan-2-yl)ethan-1-ol
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Reference |
| Candida antarctica lipase B (Novozym 435) | Vinyl acetate | n-Heptane | 47 | 89 | nih.gov |
| Rhizomucor miehei lipase | Vinyl acetate | n-Heptane | - | - | nih.gov |
| Thermomyces lanuginosus lipase | Vinyl acetate | n-Heptane | - | - | nih.gov |
Data for Rhizomucor miehei and Thermomyces lanuginosus lipases were evaluated but showed lower performance compared to Candida antarctica lipase B.
Diastereoselective Reactions Involving the Chloroethyl Group
Diastereoselective synthesis of this compound derivatives can be achieved by employing a chiral auxiliary. This strategy involves attaching a chiral molecule to an achiral precursor, which then directs the stereochemical outcome of a subsequent reaction to create the desired stereocenter. After the new stereocenter is formed, the chiral auxiliary is removed. For example, a chiral auxiliary could be attached to the furan ring, and the subsequent introduction of the 1-chloroethyl group would proceed with a diastereomeric preference due to the steric and electronic influence of the auxiliary. While this is a general and powerful strategy in asymmetric synthesis, specific examples applied directly to this compound are not widely reported in readily available literature.
Influence of Stereochemistry on Reaction Pathways and Outcomes of this compound Transformations
The stereochemistry of this compound plays a crucial role in its subsequent chemical transformations, particularly in nucleophilic substitution and elimination reactions. The chiral center at the C-1 position dictates the spatial orientation of the molecule, which can lead to different reaction rates and product stereochemistries.
In nucleophilic substitution reactions, the approach of a nucleophile to the electrophilic carbon bearing the chlorine atom is influenced by the stereochemistry at that center. For a given enantiomer of this compound, the reaction with a chiral, non-racemic nucleophile will proceed at a different rate for each enantiomer, a phenomenon known as kinetic resolution. This can lead to the formation of diastereomeric products in unequal amounts. The stereochemical outcome of the substitution (inversion or retention of configuration) will depend on the reaction mechanism (SN1 or SN2) and the nature of the nucleophile and solvent.
Similarly, in elimination reactions to form 2-vinylfuran, the stereochemistry of the starting material can influence the reaction rate and potentially the geometry of the resulting double bond, although in this specific case, the product is achiral. The requirement for a specific dihedral angle between the proton to be removed and the leaving group (chlorine) in E2 eliminations means that the conformation of the starting material, which is influenced by its absolute configuration, can affect the ease of the reaction.
The defined stereochemistry of chiral this compound makes it a valuable intermediate in the synthesis of more complex chiral molecules, where the stereocenter is carried through subsequent synthetic steps to impart chirality to the final product.
Q & A
Q. What are the recommended synthetic routes for 2-(1-Chloroethyl)furan in academic research?
A viable method involves alkylation of furan derivatives using chloroethylating agents. For example, analogous to the synthesis of 2-(Bromomethyl)furan (via alkylation of furan with bromomethyl precursors), this compound can be synthesized by reacting furan with 1-chloroethyl chloroformate under controlled conditions. Key steps include:
- Nucleophilic substitution : Using a furan precursor with a reactive site (e.g., trimethylsilyl-protected furans) to facilitate chloroethyl group introduction .
- Catalytic hydrogenation : Transition-metal catalysts (e.g., Ru, Pd) may optimize yield by minimizing side reactions like furan ring hydrogenation .
- Purification : Column chromatography or distillation (boiling point ~118–148°C, inferred from analogous chloroethyl compounds) .
Q. How can researchers characterize this compound using spectroscopic methods?
- FT-IR : Identify characteristic C-Cl (600–800 cm⁻¹) and furan ring vibrations (C-O-C at ~1,250 cm⁻¹ and C=C at ~1,600 cm⁻¹) .
- NMR : H NMR for chloroethyl protons (δ 3.5–4.5 ppm for CH₂Cl; δ 1.5–2.0 ppm for CH₃) and furan ring protons (δ 6.5–7.5 ppm) .
- GC-MS : Use dynamic headspace techniques for volatile furan detection, achieving 30× higher sensitivity than static methods .
Q. What analytical techniques are optimal for detecting trace this compound in complex matrices?
- Dynamic Headspace-GC/MS : Preferred for volatile furans due to enhanced sensitivity (detection limit ~ppb). Optimize parameters: 15-min equilibration at 40°C, Tenax® TA adsorbent .
- LC-MS/MS : Suitable for non-volatile derivatives or degradation products. Use C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do reaction conditions influence the dimerization pathways of this compound?
Dimerization kinetics depend on:
- Temperature : Higher temperatures favor [4+4] cycloadducts over [4+2] Diels-Alder products (observed in furan derivatives with α-substituents) .
- Solvent polarity : Polar solvents stabilize zwitterionic intermediates, altering product ratios.
- Catalysts : Lewis acids (e.g., AlCl₃) can accelerate dimerization but may induce side reactions like ring-opening .
Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?
Q. How can researchers resolve contradictions in toxicity data for chloroethyl-substituted furans?
- Surrogate Analysis : Extrapolate from furan toxicity data (e.g., hepatotoxicity via CYP2E1 activation) while adjusting for chloroethyl-specific effects (e.g., alkylation potential) .
- In Silico Tools : Use QSAR models trained on structurally related compounds (e.g., 2-methylfuran) to predict acute toxicity and carcinogenicity .
Q. What catalytic systems improve selectivity in the hydrogenation of this compound derivatives?
Q. How do structural modifications of this compound affect its stability under environmental conditions?
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) via LC-MS. Chloroethyl groups hydrolyze faster in alkaline conditions, forming 2-(1-Hydroxyethyl)furan .
- Photostability : UV irradiation (254 nm) induces C-Cl bond cleavage, generating furan radicals detectable by EPR .
Data Interpretation & Methodological Challenges
Q. How should researchers address discrepancies in furan quantification across different analytical platforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
